N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with a phenylsulfamoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2-methyl-4-(phenylsulfamoyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Acetamide Formation: The phenoxy intermediate is then reacted with ethylamine to form the final product, this compound. This reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenoxy derivatives.
Scientific Research Applications
N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic and anti-inflammatory activities.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Biochemistry: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Chemistry: It is explored for its applications in the synthesis of other bioactive compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfamoyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share a similar structural framework and exhibit comparable biological activities.
Phenoxy acetamide derivatives: Compounds like chalcone, indole, and quinoline derivatives have similar chemical structures and are studied for their pharmacological properties.
Uniqueness
N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the ethyl group on the acetamide moiety, which can influence its pharmacokinetic properties and enhance its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-ethyl-2-[2-methyl-4-(phenylsulfamoyl)phenoxy]acetamide |
InChI |
InChI=1S/C17H20N2O4S/c1-3-18-17(20)12-23-16-10-9-15(11-13(16)2)24(21,22)19-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H,18,20) |
InChI Key |
PZRQLFYBEPHJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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